molecular formula C16H24Cl2N2O2S B11267994 N'-[(E)-(2,4-dichlorophenyl)methylidene]nonane-1-sulfonohydrazide

N'-[(E)-(2,4-dichlorophenyl)methylidene]nonane-1-sulfonohydrazide

Katalognummer: B11267994
Molekulargewicht: 379.3 g/mol
InChI-Schlüssel: PYFOHPFCTLEDKK-CPNJWEJPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[(E)-(2,4-dichlorophenyl)methylidene]nonane-1-sulfonohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-). The presence of the 2,4-dichlorophenyl group and the nonane-1-sulfonohydrazide moiety contributes to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,4-dichlorophenyl)methylidene]nonane-1-sulfonohydrazide typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and nonane-1-sulfonohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(2,4-dichlorophenyl)methylidene]nonane-1-sulfonohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

N’-[(E)-(2,4-dichlorophenyl)methylidene]nonane-1-sulfonohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Sulfonic acids and other oxidized derivatives.

    Reduction: Reduced hydrazone derivatives.

    Substitution: Substituted phenyl derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

N’-[(E)-(2,4-dichlorophenyl)methylidene]nonane-1-sulfonohydrazide has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N’-[(E)-(2,4-dichlorophenyl)methylidene]nonane-1-sulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the hydrazone functional group allows it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N’-[(E)-(2,4-dichlorophenyl)methylidene]-2,5-dimethoxybenzene-1-sulfonohydrazide
  • N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide
  • N’-[(E)-(2,6-dichlorophenyl)methylidene]-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide

Uniqueness

N’-[(E)-(2,4-dichlorophenyl)methylidene]nonane-1-sulfonohydrazide is unique due to its specific combination of the 2,4-dichlorophenyl group and the nonane-1-sulfonohydrazide moiety.

Eigenschaften

Molekularformel

C16H24Cl2N2O2S

Molekulargewicht

379.3 g/mol

IUPAC-Name

N-[(E)-(2,4-dichlorophenyl)methylideneamino]nonane-1-sulfonamide

InChI

InChI=1S/C16H24Cl2N2O2S/c1-2-3-4-5-6-7-8-11-23(21,22)20-19-13-14-9-10-15(17)12-16(14)18/h9-10,12-13,20H,2-8,11H2,1H3/b19-13+

InChI-Schlüssel

PYFOHPFCTLEDKK-CPNJWEJPSA-N

Isomerische SMILES

CCCCCCCCCS(=O)(=O)N/N=C/C1=C(C=C(C=C1)Cl)Cl

Kanonische SMILES

CCCCCCCCCS(=O)(=O)NN=CC1=C(C=C(C=C1)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.